molecular formula C27H27ClO3 B134642 [4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate CAS No. 177748-18-4

[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate

Cat. No.: B134642
CAS No.: 177748-18-4
M. Wt: 435 g/mol
InChI Key: PIGIBJSRCPAYEL-OCOZRVBESA-N
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Description

[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate is a synthetic organic compound It is characterized by its complex structure, which includes a propanoic acid esterified with a phenyl group substituted with chloro, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate typically involves multiple steps:

    Formation of the butenyl phenyl intermediate: This step involves the reaction of 4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl with a suitable reagent to form the intermediate.

    Esterification: The intermediate is then esterified with 2,2-dimethyl-propanoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl esters.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of esterified phenyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which [4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate exerts its effects depends on its interaction with molecular targets. The ester and phenyl groups can interact with enzymes, receptors, or other proteins, leading to changes in biological activity. The specific pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,2-Dimethyl-propanoic Acid 4-[4-Bromo-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester: Similar structure with a bromo group instead of a chloro group.

    (E)-2,2-Dimethyl-propanoic Acid 4-[4-Methyl-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester: Similar structure with a methyl group instead of a chloro group.

Uniqueness

[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClO3/c1-27(2,3)26(30)31-23-15-11-21(12-16-23)25(20-9-13-22(29)14-10-20)24(17-18-28)19-7-5-4-6-8-19/h4-16,29H,17-18H2,1-3H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGIBJSRCPAYEL-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113650
Record name Propanoic acid, 2,2-dimethyl-, 4-[4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177748-18-4
Record name Propanoic acid, 2,2-dimethyl-, 4-[4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177748-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dimethyl-, 4-[4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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